An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 1-(3-Morpholin-4-ylphenyl)ethanone: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of contemporary medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties, metabolic stability, and the ability to engage with a diverse range of biological targets. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is a quintessential example of such a scaffold.[1][2][3][4][5] Its incorporation into a molecule can significantly enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile handle for synthetic elaboration.[1][2][3][5] This guide focuses on a specific and highly valuable building block, 1-(3-Morpholin-4-ylphenyl)ethanone, exploring its chemical identity, synthesis, and profound potential in the development of next-generation therapeutics. For researchers and drug development professionals, understanding the nuances of this compound is to grasp a key to unlocking novel chemical space and accelerating the path to clinical candidates.
Chemical Structure and Physicochemical Properties
1-(3-Morpholin-4-ylphenyl)ethanone, also known as 3'-morpholinoacetophenone, possesses a molecular architecture that marries the desirable features of the morpholine ring with the reactive potential of an acetophenone core. The morpholine group is positioned at the meta-position of the phenyl ring, a strategic placement that influences the molecule's electronic properties and three-dimensional shape, which are critical for its interaction with biological macromolecules.
Caption: Chemical structure of 1-(3-Morpholin-4-ylphenyl)ethanone.
A comprehensive summary of its chemical and physical properties is presented in the table below. These data are essential for designing synthetic transformations, developing analytical methods, and predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | 1-(3-morpholin-4-ylphenyl)ethanone | N/A |
| Synonyms | 3'-Morpholinoacetophenone | N/A |
| CAS Number | 56622-31-6 | N/A |
| Molecular Formula | C12H15NO2 | |
| Molecular Weight | 205.25 g/mol | |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 78-82 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, methanol, and other common organic solvents. | [6] |
Strategic Synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone
The synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone is typically achieved through a nucleophilic aromatic substitution reaction. This approach is both efficient and scalable, making it suitable for laboratory and potential industrial applications. The rationale behind this synthetic choice lies in the robust and well-characterized nature of this transformation.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
This protocol describes a common and effective method for the synthesis of 1-(3-Morpholin-4-ylphenyl)ethanone. The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.
Materials:
-
3'-Bromoacetophenone
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3'-bromoacetophenone (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of morpholine (1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(3-Morpholin-4-ylphenyl)ethanone as a solid.
Caption: Synthetic workflow for 1-(3-Morpholin-4-ylphenyl)ethanone.
Applications in Drug Development: A Versatile Building Block
The true value of 1-(3-Morpholin-4-ylphenyl)ethanone lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the ketone functional group provides a reactive handle for numerous chemical transformations, allowing for the introduction of diverse pharmacophores.
Key Therapeutic Areas of Interest:
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Oncology: The morpholine moiety is a common feature in many kinase inhibitors.[3][5] The ethanone group of the title compound can be elaborated to construct inhibitors of various kinases implicated in cancer progression.
-
Neuropharmacology: Morpholine derivatives have shown activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.[7] The scaffold of 1-(3-Morpholin-4-ylphenyl)ethanone can serve as a starting point for the development of novel antipsychotics, antidepressants, and treatments for neurodegenerative diseases.
-
Infectious Diseases: The morpholine ring has been incorporated into antibacterial and antiviral agents.[3][8] The structural motif of 1-(3-Morpholin-4-ylphenyl)ethanone can be utilized in the synthesis of new anti-infective compounds to combat drug-resistant pathogens.
-
Inflammatory Diseases: A number of anti-inflammatory agents contain the morpholine scaffold.[3][8][9] The title compound provides a template for the design of novel molecules targeting key inflammatory pathways.
Caption: Potential therapeutic applications of 1-(3-Morpholin-4-ylphenyl)ethanone derivatives.
Conclusion: A Foundation for Future Discoveries
1-(3-Morpholin-4-ylphenyl)ethanone is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is primed for diversification. The inherent "drug-like" properties imparted by the morpholine ring, combined with the synthetic versatility of the acetophenone core, make it an invaluable starting material for the discovery of novel therapeutics across a broad spectrum of diseases. As the demand for innovative medicines continues to grow, the intelligent application of such privileged building blocks will be paramount to the success of future drug discovery endeavors.
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